molecular formula C16H12ClFN2S B15119554 1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine

1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine

Cat. No.: B15119554
M. Wt: 318.8 g/mol
InChI Key: BCXSBEKQCKFWCR-UHFFFAOYSA-N
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Description

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE is an organic compound with the molecular formula C16H12ClFN2S It is a derivative of phthalazine, featuring a chlorofluorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 4-methylphthalazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with 4-methylphthalazine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorofluorophenyl group.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include derivatives with substituted nucleophiles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the reduced sulfide form.

Scientific Research Applications

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE involves its interaction with specific molecular targets. The chlorofluorophenyl group can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with similar structural features but different functional groups.

    4-Methylphthalazine: The parent compound without the chlorofluorophenyl and methylsulfanyl groups.

Uniqueness

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYLPHTHALAZINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H12ClFN2S

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methylphthalazine

InChI

InChI=1S/C16H12ClFN2S/c1-10-11-5-2-3-6-12(11)16(20-19-10)21-9-13-14(17)7-4-8-15(13)18/h2-8H,9H2,1H3

InChI Key

BCXSBEKQCKFWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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